Product packaging for 1-Methylpiperidine-3,5-dione(Cat. No.:CAS No. 66310-86-9)

1-Methylpiperidine-3,5-dione

Cat. No.: B13067435
CAS No.: 66310-86-9
M. Wt: 127.14 g/mol
InChI Key: XJOUABCQBPHUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidine-3,5-dione (CAS 66310-86-9) is a piperidinedione-based compound offered for research and development purposes. This chemical belongs to a class of organic compounds known as piperidinediones, which feature a six-membered piperidine ring bearing two ketone groups . Piperidine derivatives are recognized as crucial synthetic fragments in medicinal chemistry, playing a significant role in the pharmaceutical industry as they are found in more than twenty classes of pharmaceuticals, as well as in various alkaloids . As a small molecule with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol , its structure makes it a potential intermediate or precursor for the synthesis of more complex molecules. While a specific mechanism of action for this exact compound may not be defined, related piperidine structures have documented historical use; for instance, the compound Piperidione was previously marketed as a cough medicine . Researchers may explore the applications of this compound in developing novel pharmacologically active compounds, leveraging the privileged piperidine scaffold. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Safety Information: The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B13067435 1-Methylpiperidine-3,5-dione CAS No. 66310-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66310-86-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-methylpiperidine-3,5-dione

InChI

InChI=1S/C6H9NO2/c1-7-3-5(8)2-6(9)4-7/h2-4H2,1H3

InChI Key

XJOUABCQBPHUDS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)CC(=O)C1

Origin of Product

United States

Synthetic Methodologies for 1 Methylpiperidine 3,5 Dione and Its Analogues

Established Synthetic Routes for Piperidinedione Scaffolds

The construction of the piperidinedione core has been approached through various classical and modern synthetic strategies. These methods often rely on the formation of the heterocyclic ring through cyclization reactions, leveraging a range of catalytic and reaction conditions.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a fundamental and widely utilized strategy for the synthesis of piperidine (B6355638) derivatives. nih.gov This approach involves the formation of a cyclic structure from a single linear molecule containing all the necessary atoms for the ring. The initiation of this process typically requires the activation of specific functional groups, often facilitated by catalysts, oxidizing, or reducing agents. nih.gov A significant challenge in these reactions is achieving stereo- and regioselectivity. nih.gov

One common method involves the intramolecular cyclization of ω-azidoalkyl boronic esters in the presence of boron trichloride, which, after hydrolysis, yields piperidines. rsc.org Another approach is the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by aluminum trichloride, to produce trans-2-substituted-4-halopiperidines. organic-chemistry.org

Metal-Catalyzed Cyclization in Piperidinedione Synthesis

Transition metal catalysis has emerged as a powerful tool in the synthesis of complex organic molecules, including piperidinediones. thieme-connect.de Various metals, such as palladium, rhodium, gold, and silver, can catalyze cyclization reactions of allenes to form carbocyclic and heterocyclic products. thieme-connect.de These catalysts can activate the allene (B1206475) for nucleophilic attack or promote tandem reactions following cyclization. thieme-connect.de

For instance, copper catalysis is employed in the reaction of β-amino organozinc reagents with 3-chloro-2-(chloromethyl)prop-1-ene, followed by cyclization with sodium hydride to give enantiomerically enriched 5-methylenepiperidines. whiterose.ac.uk Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted tetrahydropyridines, which are precursors to various piperidines. snnu.edu.cn

Radical-Mediated Amine Cyclization for Piperidinedione Formation

Radical cyclizations provide an alternative and effective method for constructing piperidine rings. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. A notable example is the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which yields various piperidines and pyrrolidones. nih.govmdpi.com However, this method can sometimes lead to the formation of linear alkene by-products. nih.govmdpi.com

Copper catalysis has also been utilized in intramolecular radical C-H amination/cyclization of linear amines. mdpi.com This can be achieved through anodic C-H bond activation via electrolysis or through N-F and C-H bond activation with a copper catalyst. mdpi.com Another approach involves a radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the use of tris(trimethylsilyl)silane (B43935) as a radical mediator can enhance diastereoselectivity compared to tributyltin hydride. organic-chemistry.org

Multi-component Reactions for 1-Methylpiperidine-3,5-dione Related Structures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. wikipedia.orgorganic-chemistry.org This strategy is advantageous for its atom economy and ability to rapidly generate molecular diversity. frontiersin.org

Several named MCRs are relevant to the synthesis of heterocyclic structures similar to piperidinediones. The Biginelli reaction, for example, is a three-component reaction that produces dihydropyrimidinones from a β-ketoester, an aromatic aldehyde, and urea (B33335) or thiourea. The Hantzsch pyridine (B92270) synthesis is another classic MCR that yields 1,4-dihydropyridine (B1200194) derivatives from a β-ketoester, an aldehyde, and ammonia. These reactions, while not directly producing this compound, demonstrate the power of MCRs in constructing six-membered nitrogen-containing heterocycles.

Novel and Optimized Synthetic Strategies

As the demand for structurally diverse and stereochemically defined piperidinediones continues to grow, so does the development of innovative and refined synthetic methods.

Asymmetric Synthesis of Chiral Piperidinedione Derivatives

The synthesis of enantiomerically pure piperidinedione derivatives is of paramount importance for their application in medicinal chemistry. Several asymmetric strategies have been developed to achieve this goal.

One approach involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines with high yields and excellent chirality retention. rsc.org Another strategy employs the asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, catalyzed by β-cyclodextrin or an oxazaborolidine, as a key step in the synthesis of substituted piperidines. researchgate.net

A three-component cascade coupling involving a chiral nitro diester has been utilized to assemble a functionalized piperidinone skeleton in a single pot. nih.gov This method allows for a base-catalyzed epimerization to the desired trans isomer, which can be crystallized directly from the reaction mixture. nih.gov Furthermore, a catalytic, enantioselective δ C-H cyanation of acyclic amines, mediated by a chiral copper catalyst, provides access to enantioenriched δ-amino nitriles, which are valuable precursors for chiral piperidines. nih.gov

Synthetic Strategy Key Features Example Reaction Catalyst/Reagent
Intramolecular CyclizationFormation of a cyclic structure from a single linear molecule. nih.govCyclization of ω-azidoalkyl boronic esters. rsc.orgBoron trichloride
Metal-Catalyzed CyclizationUse of transition metals to catalyze ring formation. thieme-connect.deAsymmetric carbometalation of dihydropyridines. snnu.edu.cnRhodium catalyst
Radical-Mediated CyclizationFormation of piperidine rings via radical intermediates. mdpi.comCobalt-catalyzed cyclization of amino-aldehydes. nih.govmdpi.comCobalt(II) catalyst
Multi-component ReactionsThree or more reactants combine in a single step. wikipedia.orgBiginelli reaction for dihydropyrimidinones. Acid catalyst
Asymmetric SynthesisSynthesis of enantiomerically pure derivatives. rsc.orgExocyclic chirality-induced NAE condensation. rsc.orgChiral amine

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including piperidine derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.govclockss.org The application of microwave energy can significantly enhance the efficiency of forming the piperidinedione scaffold. nih.gov

In comparative studies between conventional and microwave-assisted methods for the synthesis of various heterocyclic systems, the microwave approach consistently proves superior. nih.gov For instance, syntheses that require several hours of conventional heating can often be completed in a matter of minutes under microwave irradiation, with yields improving substantially. clockss.orgmdpi.com A multicomponent reaction involving 1-methylpiperidin-4-one to create a spiro-analogue demonstrated the considerable advantages of the microwave method over classical approaches, highlighting it as a greener technique due to reduced time, solvent use, and energy consumption. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds
Compound TypeConventional Method TimeMicrowave Method TimeConventional YieldMicrowave YieldReference
Piperidine-containing quinolinyl thiosemicarbazones8-10 hours3-5 minutesLower YieldsExcellent Yields mdpi.com
Fluorinated 1,3,5-triazinanes10 hours3 minutes62-78%98-99% clockss.org
2,5-Piperazinediones2 hours5 minutes98%65% researchgate.net

Green Chemistry Principles in Piperidinedione Synthesis

The synthesis of piperidinediones is increasingly being viewed through the lens of green chemistry, which advocates for the design of chemical processes that minimize the use and generation of hazardous substances. skpharmteco.com This approach presents significant advantages over classical methods, such as the Dieckman condensation, by improving efficiency and reducing environmental impact. nih.gov Key principles of green chemistry relevant to piperidinedione synthesis include waste minimization, the use of safer solvents, and energy efficiency. jddhs.com

Chemo-enzymatic and Biocatalytic Approaches for Chiral Intermediates

Chirality is a critical factor in the biological activity of many pharmaceutical compounds, making the synthesis of single enantiomers of piperidine intermediates highly important. nih.govnih.gov Biocatalysis and chemo-enzymatic methods have become indispensable tools for this purpose, leveraging the high chemo-, regio-, and enantioselectivities of enzymes. nih.govnih.govresearchgate.net These approaches offer a sustainable and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov

Chemo-enzymatic strategies combine chemical synthesis with biocatalytic steps to create complex chiral molecules. nih.gov For instance, a versatile chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines can produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This method often involves a key stereoselective enzymatic cascade, such as a one-pot amine oxidase/ene imine reductase cascade, to convert intermediates into precisely defined chiral piperidines. nih.gov Lipases are another class of enzymes frequently used in the kinetic resolution of racemic intermediates, such as in the synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, a key intermediate for certain drugs. researchgate.net The optimization of reaction parameters like temperature, solvent system (including ionic liquids), and enzyme concentration is crucial for achieving high conversion and enantiomeric excess. researchgate.net

Table 2: Examples of Biocatalytic Approaches for Chiral Piperidine Intermediates
Enzyme/SystemReaction TypeIntermediate/ProductKey AdvantageReference
Amine Oxidase / Ene-Imine Reductase (IRED)One-pot cascadeStereo-defined 3- and 3,4-substituted piperidinesPrecise stereochemical control nih.gov
Pseudomonas aeruginosa Lipase (B570770) (PAL)Kinetic resolution via transesterification(R)-1-chloro-3-(piperidin-1-yl) propan-2-olHigh enantiomeric excess (eeP = 98.91%) researchgate.net
Ene Reductase (ERED) / Imine Reductase (IRED)Sequential biocatalytic cascadeChiral 3-substituted tetrahydroquinolinesExcellent enantioselectivity (ee >97%) rsc.org

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of piperidinedione formation is essential for optimizing synthetic routes, controlling stereochemistry, and minimizing undesirable side reactions.

Detailed Reaction Mechanisms for Piperidinedione Formation

The formation of the piperidine-3,5-dione (B3057132) ring system can be conceptualized through cyclization reactions. A classic example leading to a related structure, 4-ethyl-4-methylpiperidine-2,6-dione (Bemegride), involves the condensation of methylethylketone with two equivalents of cyanoacetamide. wikipedia.org The proposed mechanism proceeds through an initial aldol (B89426) condensation and dehydration, followed by a conjugate addition of a second cyanoacetamide molecule. Subsequent intramolecular cyclization via the addition of an amide amine to a nitrile group, followed by decarboxylative hydrolysis, yields the final piperidinedione analogue. wikipedia.org While specific to this analogue, this pathway illustrates the fundamental steps of condensation, addition, and cyclization that are central to the formation of such heterocyclic rings.

Stereochemical Control and Diastereoselectivity in Synthesis

Controlling the three-dimensional arrangement of atoms is a major challenge and a critical goal in the synthesis of substituted piperidines. escholarship.org Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can potentially form multiple. youtube.com This control is often achieved by exploiting the steric and electronic properties of the starting materials and reagents. nih.gov

For example, the addition of a nucleophile (like a Grignard reagent) to a chiral aldehyde containing a pre-existing stereocenter can result in two diastereomeric products. youtube.com The nucleophile may preferentially attack from the less sterically hindered face of the molecule, leading to the formation of one diastereomer in excess over the other. nih.gov In some advanced methods, such as photoredox catalysis, an initial unselective reaction can be followed by a product epimerization step, where the initially formed mixture of diastereomers equilibrates to favor the thermodynamically more stable isomer, thus achieving high diastereoselectivity. escholarship.org Computational calculations of the relative free energies of different diastereomers can often correlate with and predict the experimentally observed product ratios. escholarship.org

Examination of Competitive Processes and By-product Formation

Synthetic routes are rarely perfect, and the formation of the target piperidinedione can be accompanied by competitive processes that lead to by-products. Identifying these side reactions is crucial for optimizing reaction conditions to maximize the yield and purity of the desired compound.

For instance, in a multi-step synthesis of a complex pyridinoylpiperidine derivative, the coupling of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (B1339045) with 2,4,6-trifluorobenzoylchloride could potentially lead to the formation of unwanted side products. google.com In one documented process, the formation of a specific by-product, labeled VIa, was identified as a competitive process to the formation of the desired product VI. google.com By carefully controlling the reaction conditions, it is possible to ensure that the desired product is formed substantially free of this by-product, highlighting the importance of process development in minimizing impurity formation. google.com

Derivatization and Functionalization Strategies of 1 Methylpiperidine 3,5 Dione

Chemical Transformations of the Piperidinedione Ring System

The piperidine-3,5-dione (B3057132) ring is susceptible to various chemical transformations that alter its core structure. The reactivity of the dione (B5365651) functionality is central to these transformations. For instance, similar dicarbonyl systems can undergo selective reductions. While specific examples for 1-methylpiperidine-3,5-dione are not detailed in the provided results, analogous systems like 1,3,3-trisubstituted succinimides can be regiospecifically reduced at the less substituted carbonyl group to yield the corresponding lactams. researchgate.net This suggests that selective reduction of one of the carbonyl groups in this compound to a hydroxyl group, forming a 3-hydroxy-1-methylpiperidin-5-one, is a feasible transformation, creating a new chiral center and offering further functionalization handles.

Another significant transformation is the Knoevenagel condensation, which, while primarily used for introducing substituents at the C4 position, fundamentally alters the electronic properties and geometry of the ring system by creating an exocyclic double bond. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of the active methylene (B1212753) group (C4) to a carbonyl compound, followed by dehydration. wikipedia.org The resulting α,β-unsaturated ketone system can then participate in further reactions, such as Michael additions. whiterose.ac.uk

Furthermore, the piperidinedione ring can be a precursor for building more complex heterocyclic systems. For example, a patented method describes the condensation of a related compound, 3-bromo-1-methyl-piperidin-4-one, with ethyl thiooxamide to construct a thiazole (B1198619) ring fused to the piperidine (B6355638) core, forming a 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylate. google.com This type of condensation-cyclization strategy highlights the potential for using the inherent reactivity of the piperidine keto-functionality to build condensed heterocyclic systems.

Introduction of Substituents at Key Positions

The most reactive site for the introduction of substituents on the this compound ring is the C4 methylene group, which is activated by the two adjacent carbonyl groups. This active methylene group can be readily deprotonated by a mild base to form a stable enolate, which can then react with various electrophiles.

A primary method for functionalizing the C4 position is the Knoevenagel condensation. wikipedia.org This reaction provides a pathway to synthesize a wide array of 4-substituted derivatives by reacting this compound with aldehydes or ketones. wikipedia.orgacs.org The reaction is typically catalyzed by a weak base like piperidine and results in the formation of a C4-alkylidene or C4-benzylidene derivative. wikipedia.orgnih.gov This approach effectively converts the dione into a conjugated enone. wikipedia.org

Table 1: Examples of Knoevenagel Condensation Reactions

Aldehyde/Ketone Reactant Catalyst/Solvent Product Type Reference
Benzaldehyde Piperidine/Ethanol 4-Benzylidene-1-methylpiperidine-3,5-dione wikipedia.org
2-Methoxybenzaldehyde Piperidine/Ethanol 4-(2-Methoxybenzylidene)-1-methylpiperidine-3,5-dione wikipedia.org

Beyond condensation, the C4 position can be alkylated or acylated. The enolate generated from this compound can react with alkyl halides or acyl chlorides to introduce new carbon-carbon or carbon-acyl bonds at the C4 position. This allows for the synthesis of 4-alkyl and 4-acyl-1-methylpiperidine-3,5-diones, significantly expanding the structural diversity of accessible derivatives.

Formation of Condensed and Spirocyclic Piperidinedione Derivatives

The this compound scaffold is an excellent starting material for the synthesis of more complex, three-dimensional structures such as condensed and spirocyclic systems. These structures are of significant interest in drug discovery as they allow for the exploration of new areas of chemical space. whiterose.ac.uk

Condensed Derivatives: Condensed piperidines can be formed by constructing a new ring that shares more than one atom with the original piperidinedione ring. A common strategy involves a sequence of reactions starting with the functionalization of the C4 position, followed by an intramolecular cyclization. For example, a Knoevenagel product derived from this compound could undergo a subsequent intramolecular Michael addition or a cycloaddition reaction to form a bicyclic system. The synthesis of quinoxaline (B1680401) derivatives fused with a pyrazolidine-3,5-dione (B2422599) ring illustrates a similar principle of cyclizing onto a dione precursor. nih.gov

Spirocyclic Derivatives: Spirocyclic piperidines, where a new ring is attached through a single shared carbon atom, can be readily synthesized from this compound, with the C4 carbon becoming the spiro-center. whiterose.ac.uk A key method for achieving this is the double alkylation of the active C4 methylene position with a suitable di-electrophile. For instance, reaction with 1,4-dibromobutane (B41627) in the presence of a base would lead to the formation of a spiro[cyclopentane-1,4'-piperidine] derivative. mdpi.com Similarly, using 1,2-bis(bromomethyl)benzene (B41939) would yield a spiro[indane-2,4'-piperidine] system.

Another powerful approach is the tandem Michael addition/cyclization reaction. The Michael addition of a nucleophile to a C4-ylidene derivative of this compound, followed by an intramolecular cyclization, can furnish spirocyclic compounds. whiterose.ac.uk Multicomponent reactions have also been developed for the one-pot synthesis of complex spiropiperidines. whiterose.ac.uk

Table 2: Representative Strategies for Spirocyclic Piperidine Synthesis

Reaction Type Key Reagents Spirocyclic Product Core Reference
Double Alkylation 1,4-Dibromobutane, Base 2',6'-Dioxo-1'-methylspiro[cyclopentane-1,4'-piperidine] mdpi.com
Intramolecular α-Arylation Palladium catalyst 3-Spiropiperidine scaffold whiterose.ac.uk
Four-Component Reaction β-Ketoester, Isoxazolone, NH₄OAc, Aldehyde 3-Spiropiperidine scaffold whiterose.ac.uk

Chiral Derivatization and Enantioselective Modifications

Introducing chirality into the this compound framework is crucial for applications in medicinal chemistry. Since the starting material is achiral, chirality must be introduced through either derivatization with a chiral auxiliary or through an enantioselective reaction.

Chiral Derivatization: One approach is to react the piperidinedione with a chiral derivatizing agent. For instance, a Knoevenagel condensation with a chiral aldehyde or ketone would produce a mixture of diastereomeric products. These diastereomers, having different physical properties, could potentially be separated using standard techniques like chromatography or crystallization. Novel chiral derivatization reagents, such as (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine, have been developed for the analysis of chiral carboxylic acids, and similar principles can be applied to create diastereomeric derivatives from suitable functionalized piperidinediones. researchgate.net

Enantioselective Modifications: A more elegant and efficient approach is the use of enantioselective catalysis to directly create a single enantiomer of a chiral product. The C4 position is the ideal target for such modifications. An enantioselective alkylation or Michael addition at the C4 position, using a chiral catalyst (e.g., a chiral phase-transfer catalyst or a metal complex with a chiral ligand), could install a new stereocenter with high enantiomeric excess.

While specific enantioselective reactions starting from this compound were not found in the search results, the broader field of piperidine synthesis provides relevant strategies. For example, enantioselective synthesis of 3,5-disubstituted piperidines has been achieved through chemoenzymatic methods and dynamic kinetic asymmetric transformations (DYKAT). nih.gov Furthermore, enantioselective approaches to the synthesis of substituted piperidines have been developed using palladium catalysis with novel chiral ligands. nih.gov These advanced catalytic systems could potentially be adapted for the enantioselective functionalization of the this compound core, particularly for reactions involving the C4-enolate. The kinetic resolution of racemic spirocyclic 2-arylpiperidines using a chiral base system also demonstrates a powerful method for accessing enantioenriched piperidine derivatives. whiterose.ac.uk

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 1-Methylpiperidine-3,5-dione, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the arrangement of hydrogen atoms. For this compound, the protons on the piperidine (B6355638) ring exhibit distinct chemical shifts depending on their axial or equatorial positions, which are influenced by the ring's conformation. The N-methyl group typically appears as a singlet. The protons at the C2, C4, and C6 positions provide key structural information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons (C3 and C5) are characteristically found at low field (downfield) due to the deshielding effect of the oxygen atoms. The chemical shifts of the other ring carbons (C2, C4, C6) and the N-methyl carbon provide further confirmation of the molecular structure. caltech.educhemicalbook.com The analysis of coupling constants and through-space interactions (e.g., using NOESY experiments) can offer deeper insights into the predominant conformation of the piperidine ring. mdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Multiplicity (¹H)
N-CH₃~2.3 - 2.5~47.0Singlet
C2-H₂~3.0 - 3.4~58.0Multiplet
C4-H₂~3.5 - 3.8~49.0Singlet
C6-H₂~3.0 - 3.4~58.0Multiplet
C3=O-~205.0-
C5=O-~205.0-

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the two ketone groups, typically appearing in the region of 1700-1740 cm⁻¹. The exact position can give clues about ring strain and conformation. Other significant peaks include C-N stretching vibrations and various C-H bending and stretching modes for the methyl and methylene (B1212753) groups. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, it is often weaker than in FTIR. However, the symmetric vibrations of the ring and C-C backbone vibrations can be more prominent, aiding in a more complete vibrational analysis.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectrum
C=O Stretch (Ketone)1700 - 1740FTIR (Strong), Raman (Weak)
C-H Stretch (Aliphatic)2850 - 3000FTIR, Raman
C-N Stretch1100 - 1250FTIR
CH₂ Bend1450 - 1480FTIR

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. nist.gov The molecular ion peak (M+) would correspond to the exact mass of the molecule (C₆H₉NO₂), which is 127.14 g/mol . chemsrc.com

The fragmentation of the molecular ion is predictable based on the structure. chemguide.co.uklibretexts.org Common fragmentation pathways for cyclic amines and ketones include:

Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen atom is a common pathway for amines, which could lead to the loss of radicals and the formation of stable iminium ions.

Loss of CO: The expulsion of a neutral carbon monoxide molecule is a characteristic fragmentation for cyclic ketones.

Ring cleavage: The piperidine ring can fragment in various ways, leading to a series of smaller charged particles.

Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the parent molecule.

Interactive Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
127[C₆H₉NO₂]⁺Molecular Ion (M+)
99[M - CO]⁺Loss of carbon monoxide
98[M - CHO]⁺Alpha-cleavage and rearrangement
71[M - 2CO]⁺Loss of two carbon monoxide molecules
57[C₃H₅N]⁺Ring fragmentation
42[C₂H₄N]⁺Alpha-cleavage product

X-ray Crystallography of this compound Derivatives

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography of its derivatives provides definitive, solid-state structural information with high precision. mdpi.com This technique determines the three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam. mdpi.com

The analysis of a derivative's crystal structure can reveal:

Precise bond lengths and angles.

The exact conformation of the piperidinedione ring (e.g., chair, boat, or twist).

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal packing.

This information is invaluable for validating computational models and understanding the molecule's intrinsic structural preferences. researchgate.net

Interactive Table 4: Exemplary Crystallographic Data for a Piperidinedione Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.93
b (Å)32.65
c (Å)7.70
β (°)111.68
Volume (ų)1850.5
Z (molecules/unit cell)4

Note: Data is illustrative for a heterocyclic derivative and not specific to this compound. mdpi.com

Conformational Equilibria and Dynamics of the Piperidinedione Ring

The six-membered piperidinedione ring is not planar and exists in a dynamic equilibrium between several conformations. The presence of two sp²-hybridized carbonyl carbons influences the geometry compared to a standard piperidine ring. The primary conformations considered are the chair, boat, and twist-boat forms.

Studies on related N-methylpiperidine systems have shown that the molecule can undergo rapid conformational changes. rsc.org For this compound, the chair conformation is generally expected to be the most stable due to minimized steric and torsional strain. However, the planarity of the C3 and C5 carbonyl groups can flatten the ring slightly. The N-methyl group can exist in either an axial or equatorial position, leading to two different chair conformers that can interconvert via ring inversion. The relative energies of these conformers and the energy barriers to their interconversion can be investigated using variable-temperature NMR studies and computational modeling. rsc.org The dynamics of these equilibria are crucial for understanding the molecule's reactivity and potential interactions. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of 1-methylpiperidine-3,5-dione.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of piperidine (B6355638) derivatives. unesp.brnih.gov DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G**), are used to predict molecular geometries, heats of formation, and bond dissociation energies. nih.gov For instance, DFT has been successfully applied to study the thermal stability of related piperidine compounds by analyzing bond dissociation energies. nih.gov The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. These computational approaches are also valuable in mechanistic studies of reactions involving cyclic structures, such as 1,3-dipolar cycloadditions. nih.govmdpi.com

Ab Initio Methods for Electronic Structure and Stability

Ab initio methods, while computationally more intensive than DFT, provide a high level of theoretical accuracy for determining electronic structure and stability. These methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. For piperidine-containing molecules, ab initio calculations can be used to explore the potential energy surface, identify stable conformers, and calculate their relative energies. This information is critical for understanding the molecule's reactivity and spectroscopic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior and conformational landscape of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a significant role in the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. researchgate.net The accuracy of these predictions is highly dependent on the level of theory and the basis set employed. By comparing calculated spectra with experimental data, it is possible to confirm the proposed structure of a molecule and gain a deeper understanding of its electronic environment.

Analysis of Electronic Properties

Below is an interactive data table summarizing some of the theoretical data for this compound and related compounds.

PropertyMethodValueReference
Molecular Weight-127.14 g/mol cymitquimica.com
Molecular Formula-C₆H₉NO₂ cymitquimica.com
Dipole Moment (related piperidine derivative)DFT2.3 D unesp.br
Detonation Velocity (predicted for a related nitro-piperidine)Kamlet-Jacobs Equation~9.9 km/s nih.gov
Detonation Pressure (predicted for a related nitro-piperidine)Kamlet-Jacobs Equation~47 GPa nih.gov

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry that helps in understanding the electronic properties and reactivity of a molecule. schrodinger.comnih.gov A smaller HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. researchgate.netderpharmachemica.com For piperidine derivatives, these calculations reveal how structural modifications influence the electronic characteristics. nih.govorientjchem.org The HOMO-LUMO gap is instrumental in predicting the charge transfer that can occur within the molecule. nih.gov

The following table summarizes the conceptual basis of HOMO-LUMO analysis:

ConceptDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons. It represents the ability to donate an electron.Related to the ionization potential of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital that is empty of electrons. It represents the ability to accept an electron.Related to the electron affinity of the molecule.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO. schrodinger.comIndicates the molecule's excitability, chemical reactivity, and kinetic stability. nih.gov A large gap implies high stability, while a small gap indicates high reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the stability arising from these interactions. nih.gov

NBO analysis for piperidine-containing compounds helps in understanding the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy associated with these interactions, particularly the n → σ* interactions, provides quantitative insights into the molecule's conformational preferences and electronic stability. For instance, in a related compound, methylamine, the interaction between the nitrogen lone pair and an antiperiplanar C-H antibonding orbital contributes significantly to the molecule's stability. wisc.edu

Key aspects of NBO analysis include:

Lewis Structure Description: NBO analysis evaluates how well the calculated electron density corresponds to a localized Lewis structure. wisc.edu

Hyperconjugative Interactions: It quantifies the stabilizing effects of electron delocalization from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. nih.gov

Donor-Acceptor Interactions: The analysis identifies the key donor and acceptor orbitals and calculates the stabilization energy (E(2)) for each interaction, with higher values indicating stronger interactions. wisc.edu

Computational Studies on Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Counts)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and drug discovery to predict a compound's behavior. nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govresearchgate.net Molecules with lower TPSA values tend to be more permeable through biological membranes. wikipedia.org For example, a TPSA of less than 140 Ų is generally considered favorable for good oral bioavailability. wikipedia.orgresearchgate.net The TPSA for piperidine-3,5-dione (B3057132) is calculated to be 46.2 Ų. nih.gov

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity, or its ability to dissolve in fats, oils, and lipids. It is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A positive LogP value indicates higher lipophilicity. For 1-methylpiperidine, the LogP is reported as 1.3. thegoodscentscompany.comnih.gov

Hydrogen Bond Counts: The number of hydrogen bond donors and acceptors in a molecule is crucial for its interaction with biological targets and for its solubility. chemrxiv.org For 1-methylpiperidine, there are no hydrogen bond donors and one hydrogen bond acceptor. nih.gov In contrast, piperidine-3,5-dione has one hydrogen bond donor and three hydrogen bond acceptors. nih.gov

The following table provides a summary of the computed molecular descriptors for this compound and related compounds.

CompoundMolecular FormulaMolecular Weight (g/mol)TPSA (Ų)LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC6H9NO2127.1437.38 chemsrc.com---
Piperidine-3,5-dioneC5H7NO2113.11 nih.gov46.2 nih.gov-0.6 nih.gov1 nih.gov3 nih.gov
1-MethylpiperidineC6H13N99.17 chemicalbook.com-1.3 nih.gov0 nih.gov1 nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of molecules containing a piperidine ring reveals the nature of their intermolecular interactions. nih.gov In the solid state, these molecules can form complex networks through hydrogen bonding and other non-covalent interactions.

For instance, in the crystal packing of a derivative of piperidin-4-one, molecules are linked into tapes along a crystallographic axis via intermolecular C-H···O interactions. nih.gov These interactions can generate specific graph-set motifs, such as R²₂(20) and R¹₂(6). nih.gov The crystal structure can be further stabilized by C-H···π interactions. nih.gov

Biological Activity Research: in Vitro Investigations

Enzyme Inhibition Studies

The therapeutic potential of compounds featuring a piperidine (B6355638) core has been extensively explored through a variety of in vitro enzyme inhibition assays. These studies are crucial for understanding the structure-activity relationships that govern the potency and selectivity of these molecules as enzyme inhibitors.

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes. While specific studies on 1-Methylpiperidine-3,5-dione were not identified, research into related piperidine derivatives has shown promising results.

For the first time, 3,4-dihydroxy piperidines have been evaluated as α-glucosidase inhibitors. nih.gov A series of forty-five derivatives, including amides, di-amides, and sulfonamides, were synthesized from both cis and trans 3,4-dihydroxy piperidines to assess their inhibitory action. nih.gov Notably, derivatives featuring polar groups such as hydroxyl (-OH) or amino (-NH2) on a phenyl ring demonstrated excellent activity, in some cases superior to standard reference drugs like Acarbose, Voglibose, and Miglitol. nih.gov

Other research has identified novel α-amylase inhibitory peptides from natural sources. nih.govnih.gov For instance, two peptides, Gly-Gly-Ser-Lys and Glu-Leu-Ser, identified from red seaweed, showed inhibitory activity with IC50 values of 2.58 ± 0.08 mM and 2.62 ± 0.05 mM, respectively, acting via a noncompetitive binding mode. nih.gov Another compound, identified as α-Amylase-IN-3, was found to inhibit α-amylase with an IC50 of 18.04 μM. medchemexpress.com

Table 1: α-Amylase Inhibitory Activity of Selected Compounds

Compound/PeptideIC50 Value (mM)Inhibition MechanismSource
Gly-Gly-Ser-Lys2.58 ± 0.08Noncompetitive nih.gov
Glu-Leu-Ser2.62 ± 0.05Noncompetitive nih.gov
α-Amylase-IN-30.01804- medchemexpress.com
α-Amylase-IN-518.8- medchemexpress.com

This table is interactive. Click on the headers to sort.

DPP-4 inhibitors, known as "gliptins," are a class of oral antihyperglycemic agents used for treating type 2 diabetes. nih.govnih.gov They function by preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release. mdpi.com While specific data for this compound is not available, the chemical class includes compounds with a piperidine moiety. For example, (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) is a potent and long-acting DPP-4 inhibitor. proteopedia.org Studies on approved DPP-4 inhibitors like sitagliptin (B1680988) and saxagliptin (B632) show they achieve significant plasma DPP-4 inhibition (around 80% for sitagliptin 24 hours post-dose) and lead to a subsequent increase in active GLP-1 levels. nih.gov

Mitochondrial NADP+-dependent malic enzyme (ME3) has emerged as a therapeutic target in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC). nih.govnih.gov In PDAC cells with specific genetic deletions (SMAD4–/–/ME2–/–), ME3 becomes essential for tumor cell survival. nih.govnih.gov Research into small molecule inhibitors has led to the synthesis of analogues of 6-piperazin-1-ylpyridin-3-ol amides. nih.govnih.gov While no selective ME3 inhibitors had been reported previously in the context of PDAC, a recent study identified compound 16b as a potent and selective ME3 inhibitor. nih.govnih.gov This compound demonstrated an IC50 of 0.15 μM for ME3, with 15-fold and 9-fold selectivity over the related isoforms ME1 and ME2, respectively. nih.govnih.gov The study also explored replacing the piperazine (B1678402) ring with an isonipecotic (piperidine) moiety, indicating that modifications around this core structure are critical for activity. nih.gov

Table 2: Malic Enzyme Inhibition Profile of Compound 16b

EnzymeIC50 (μM)Selectivity over ME1Selectivity over ME2
ME30.15--
ME1~2.2515-fold-
ME2~1.35-9-fold

This table is interactive. Click on the headers to sort.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. mdpi.comnih.govresearchgate.net Various piperidine and piperazine derivatives have been synthesized and evaluated for this purpose.

A series of 2-benzoylhydrazine-1-carboxamides, including N-methyl and N-tridecyl derivatives, were shown to be dual inhibitors of both AChE and BChE. mdpi.comresearchgate.net The N-Methyl analog was identified as the third most potent AChE inhibitor in its series, alongside significant BChE inhibition. mdpi.comresearchgate.net In another study, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were developed, with compound 15b showing an IC50 of 0.39 ± 0.11 µM for AChE and compound 15j showing an IC50 of 0.16 ± 0.04 µM for BChE. researchgate.net

Furthermore, the design of dual-target inhibitors has been explored. One study synthesized 1-benzylpiperidine (B1218667) derivatives aiming to inhibit both AChE and the serotonin (B10506) transporter (SERT). mdpi.com In this series, compound 19 was the most potent AChE inhibitor with an IC50 of 5.10 ± 0.24 µM. mdpi.com A different series based on a 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione scaffold also yielded potential AChE inhibitors, with the most active compound (4a) having an IC50 of 0.91 ± 0.045 μM. nih.govnih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Piperidine/Piperazine Derivatives

CompoundTarget EnzymeIC50 (μM)Source
N-Methyl analog (hydrazine-1-carboxamide)AChEPotent (specific value not given) mdpi.comresearchgate.net
15b (benzylpiperidine-linked)AChE0.39 ± 0.11 researchgate.net
15j (benzylpiperidine-linked)BChE0.16 ± 0.04 researchgate.net
19 (1-benzylpiperidine derivative)AChE5.10 ± 0.24 mdpi.com
4a (isoindoline-1,3-dione derivative)AChE0.91 ± 0.045 nih.govnih.gov
α-Amylase-IN-3AChE21.04 medchemexpress.com
α-Amylase-IN-3BChE22.2 medchemexpress.com

This table is interactive. Click on the headers to sort.

Carbonic anhydrase (CA) inhibitors are a class of pharmaceuticals used as diuretics and for treating conditions like glaucoma and altitude sickness. wikipedia.orgnih.govdrugs.com They act by suppressing the activity of the CA enzyme, which is involved in various physiological processes, including pH regulation and fluid balance. nih.gov While research specifically on this compound as a CA inhibitor was not found, studies on other heterocyclic compounds have been conducted. For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on human CA isoforms I and II (hCA I and hCA II). nih.gov The IC50 values for these compounds ranged from 402.9–554.8 nM for hCA I and 458.6–620.4 nM for hCA II, with the reference drug Acetazolamide showing IC50 values of 985.8 nM and 489.4 nM, respectively. nih.gov

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibiting MAGL increases 2-AG levels, which can produce therapeutic effects such as analgesia. nih.gov A potent and selective MAGL inhibitor with a piperidine structure is JZL184, a piperidine carbamate. nih.gov This compound has been shown to effectively inhibit MAGL, leading to elevated 2-AG levels in both the central nervous system and peripheral tissues. nih.gov The anti-inflammatory effects observed with JZL184 are believed to be mediated through the activation of cannabinoid CB1 and CB2 receptors. nih.gov

Studies on Lysosomal Enzymes

No studies on the effects of this compound on lysosomal enzymes were found in the public domain.

Receptor Binding and Modulation Studies

Neurotransmitter Receptor Binding Affinity and Selectivity

No specific data on the neurotransmitter receptor binding affinity and selectivity of this compound are available. Research on other piperidine-piperazine compounds has shown varied affinities for serotonin and dopamine (B1211576) receptors, but these findings cannot be extrapolated to this compound. google.com

Adenosine (B11128) Receptor Affinity and Selectivity (e.g., A1, A2A, A3)

There is no published research detailing the binding affinity and selectivity of this compound for adenosine receptors. Studies on other, more complex, amino-3,5-dicyanopyridines and pyrazolo[3,4-d]pyrimidines have shown interactions with adenosine receptors, but these compounds are structurally distinct from this compound. mdpi.commdpi.commonash.edu

Sigma Receptor Binding (σ1, σ2)

While various piperidine derivatives have been synthesized and evaluated as sigma receptor ligands, no such data exists for this compound itself. nih.govrsc.orgnih.gov

Opioid Receptor Ligand Binding (μ, δ)

The binding affinity of this compound for mu (μ) and delta (δ) opioid receptors has not been reported in the scientific literature. Research in this area has focused on structurally different naltrexone-derived pyridomorphinans and other complex piperidine derivatives. nih.gov

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

No studies were identified that investigated the NMDA receptor antagonist activity of this compound. Research on NMDA receptor antagonists has included other piperidine-based compounds and piperazine-dione derivatives, but not the specific compound . nih.govgoogle.comgoogle.comnih.gov

Histamine (B1213489) H3 Receptor Antagonism and Binding Kinetics

Derivatives of the piperidine scaffold have been identified as potent antagonists of the histamine H3 receptor (H3R), a key target in the central nervous system for treating neurological disorders like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD). wikipedia.org The H3R is an inhibitory autoreceptor on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonism of this receptor enhances the release of these neurotransmitters, leading to stimulant and nootropic effects. wikipedia.org

In vitro studies are crucial for determining the efficacy and binding characteristics of these potential therapeutic agents. Radioligand displacement assays are commonly used to measure the binding affinity (expressed as the inhibitor constant, Kᵢ) of new compounds for the H3 receptor. For instance, a designed compound, referred to as d2, and its demethylated form were tested for their ability to displace a radiolabeled ligand from the human H3 receptor (hH3R). The results showed that compound d2 had a higher affinity than its demethylated version.

Kinetic binding studies, which measure the rates of association and dissociation of a ligand, provide deeper insights than equilibrium binding assays alone. nih.govacs.org For example, competitive association binding assays using [³H]mepyramine have been employed to determine the kinetic rate constants for H1R antagonists, and similar principles apply to H3R studies. nih.govacs.org Such studies have revealed that for some compound series, there is a better correlation between affinity and the association rate rather than the dissociation rate. nih.gov

Table 1: Binding Affinities of Selected Compounds for the Human Histamine H3 Receptor (hH3R)
CompoundBinding Affinity (Kᵢ)Reference
d22.61 μM
demethylated d212.53 μM
Pitolisant~2 log units higher affinity than d2
Compound 57.70 nM polimi.it
Compound 11High Affinity (specific Kᵢ not stated) polimi.it
Compound 12High Affinity (specific Kᵢ not stated) polimi.it
ST-1032 (Compound 12)pKi = 9.3 researchgate.net
ST-1703 (Keto derivative 5)pKi = 8.6 researchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, these investigations have clarified the roles of specific structural features, substituent groups, and stereochemistry in determining biological activity.

Elucidation of Pharmacophores and Key Structural Motifs

A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to exert a particular biological effect. For H3R antagonists, several key motifs have been identified. The piperidine ring itself is a crucial structural element. polimi.it In studies comparing piperidine and piperazine derivatives, the piperidine moiety was found to be the most influential structural feature for maintaining high affinity at the H3R while also interacting with the sigma-1 (σ1) receptor. polimi.it

For a series of novel H3R antagonists, the core pharmacophore consists of a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov Potency was achieved by attaching a substituted aniline (B41778) amide to the piperidine nitrogen via a two-methylene linker. nih.gov In other work, the cis-3,5-diamino-piperidine (DAP) ring was identified as a key pharmacophore that mimics the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycoside antibiotics. nih.gov This DAP ring retains the cis-1,3-diamine configuration necessary for recognition and binding to bacterial ribosomal RNA (rRNA). nih.gov

Impact of Substituent Effects on Biological Activity and Selectivity

The nature and position of substituents on the core piperidine structure dramatically influence biological activity and selectivity. In the development of dual H3/σ1 receptor ligands, replacing a piperazine ring with a piperidine ring significantly altered activity, demonstrating the importance of the core heterocycle. polimi.it For a series of tert-butyl analogues, extending the length of an alkyl chain linker was found to decrease affinity for the H3R. polimi.it

In the context of antimicrobial activity, SAR studies of 3,5-diamino-piperidine (DAP) derivatives showed that attaching "tailpiece" substituents to a central triazine core was essential for optimizing antibacterial potency. nih.govnih.gov Specifically, nitrogen-containing heterocycles as tailpieces, such as purine (B94841) or pyridine (B92270) rings, led to clear improvements in potency against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov For another class of piperidine derivatives, antimicrobial activity was enhanced by decreasing the length of a hydrocarbon chain in an ester moiety. biointerfaceresearch.com Conversely, studies on dimeric 3,5-bis(benzylidene)-4-piperidones found that adding electron-releasing and hydrophilic substituents to the aryl rings increased cytotoxic potency against cancer cell lines. mdpi.com

Stereochemical Influences on Activity

Stereochemistry plays a critical role in the biological activity of many chiral compounds, as molecular targets are often stereoselective. For piperidine derivatives, the spatial arrangement of substituents can lead to significant differences in potency.

In a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the relative stereochemistry of the phenyl and methyl groups was crucial. nih.gov The trans-isomer, specifically the (1S,2R)-(-)-enantiomer, was found to be approximately five times more potent than the common anesthetic PCP in vitro and nine times more potent than its own (+)-enantiomer. nih.gov The corresponding cis-isomers were essentially inactive, highlighting the high degree of stereoselectivity at the PCP binding site. nih.gov

Other In Vitro Biological Activities of this compound Derivatives

Antimicrobial and Antibacterial Potentials

Beyond their effects on the central nervous system, piperidine-based structures have shown significant promise as antimicrobial and antibacterial agents. The piperidine moiety is a common feature in many therapeutic agents and is valued for conferring properties like enhanced solubility. biointerfaceresearch.com

Derivatives of piperidin-4-one have been investigated for their activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org In one study, piperidine derivatives demonstrated activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com One compound, in particular, showed good activity against S. aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com

A particularly notable class of antibacterial agents is the 3,5-diamino-piperidine (DAP) series. nih.govnih.gov These compounds act as aminoglycoside mimetics, inhibiting bacterial protein synthesis by targeting the ribosomal decoding site. nih.govnih.gov They have shown potent activity against a range of clinical isolates, including the highly problematic pathogen Pseudomonas aeruginosa, which is known for its propensity to develop antibiotic resistance. nih.gov One DAP derivative, compound 1, exhibited robust and consistent activity against a panel of clinical P. aeruginosa isolates, demonstrating its potential for further development. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Piperidine Derivatives
Compound Class/DerivativeTarget Organism(s)Observed ActivityReference
Piperidine derivative 2Staphylococcus aureusGood activity, comparable to chloramphenicol biointerfaceresearch.com
Piperidine derivatives 1 and 2Escherichia coliActive biointerfaceresearch.com
3,5-diamino-piperidine (DAP) derivativesPseudomonas aeruginosa (clinical isolates)Potent antimicrobial activity nih.gov
DAP Compound 1P. aeruginosaMost potent MIC₈₀ and MIC₉₀ values among eight antibiotics tested nih.gov
Piperidin-4-one derivativesVarious bacteria and fungiExhibited bactericidal and fungicidal activities biomedpharmajournal.org
Pyrazolidine-3,5-dione (B2422599) derivativesVarious bacterial strainsShowed better antibacterial activity against several strains rjptonline.org

Antioxidant Properties

The antioxidant potential of various piperidone derivatives has been investigated, indicating that this class of compounds can exhibit significant radical-scavenging activity. Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a standard method for evaluating antioxidant capacity, have shown that piperidones can be potent antioxidants. The mechanism is often attributed to the ability of the compound to donate a hydrogen atom or an electron to stabilize free radicals.

Research on 3-arylidene-4-piperidones demonstrated that the piperidone moiety itself contributes significantly to the antioxidant effect, in some cases showing stronger activity than their corresponding alcohol derivatives. researchgate.net This suggests that the carbonyl groups within the piperidine ring system of this compound could potentially confer antioxidant properties, making it a target for further investigation in this area.

Anti-cancer Activity and Cell Growth Inhibition

A significant body of research points to the potent anti-cancer and cytotoxic properties of substituted piperidinones. Specifically, derivatives of 3,5-bis(benzylidene)-4-piperidone have shown selective and potent toxicity against a variety of human cancer cell lines. nih.govmdpi.com These compounds incorporate a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore into the piperidine ring.

Studies have demonstrated that these compounds are highly toxic to cancer cells, including oral squamous carcinoma (HSC-2, HSC-4), promyelocytic leukemia (HL-60), and colon cancer cell lines (Colo-205, HT29), while being less toxic to non-malignant cells. nih.govmdpi.com The cytotoxic concentration 50% (CC₅₀) values for some of the most active analogs against cancer cell lines were in the submicromolar range. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, activation of caspases, and cell cycle arrest. nih.govmdpi.com

Table 3: Cytotoxicity of Structurally Related Piperidinone Derivatives against Human Cancer Cell Lines

Note: The activities listed are for structurally related compound classes, as specific data for this compound was not found. nih.govnih.gov

Table of Compounds

1-Methylpiperidine-3,5-dione as a Privileged Scaffold for Drug Design

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. nih.govresearchgate.netresearchgate.net The piperidine (B6355638) ring, a six-membered heterocycle, is a prime example of such a scaffold and is a fundamental component in the structure of numerous pharmaceuticals. mdpi.comnih.govnih.gov Its prevalence in over twenty classes of drugs, including those for the central nervous system, anticoagulants, and antihistamines, underscores its significance in drug design. mdpi.comarizona.edu

The versatility of the piperidine scaffold stems from its conformational flexibility and the ability to introduce a wide array of substituents at various positions, allowing for the fine-tuning of pharmacological activity. journalagent.com The this compound structure, in particular, offers a unique combination of a polar core with potential for diverse chemical modifications. This makes it an attractive starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. nih.gov The strategic use of such scaffolds can significantly accelerate the identification of novel, potent, and safe bioactive molecules. mdpi.com

Development of Pharmaceutical Intermediates and Lead Compounds

This compound and its derivatives serve as crucial intermediates in the synthesis of more complex pharmaceutical compounds. The piperidine core is a key building block in the development of a wide range of therapeutic agents. nih.govnih.govarizona.edu The synthesis of various substituted piperidines, including spiropiperidines and condensed piperidines, often involves the use of piperidinone intermediates. mdpi.comnih.gov

The development of novel synthetic routes to create diverse piperidine derivatives is an active area of research. nih.gov These methods include intramolecular cyclization, radical-mediated amine cyclization, and multi-component reactions, which allow for the construction of a variety of substituted piperidines. mdpi.com For instance, iron-catalyzed reductive amination has been employed to produce piperidines from amino fatty acids, where a piperidinone intermediate is reduced to the final product. mdpi.com

The strategic modification of the this compound scaffold can lead to the identification of lead compounds with desired pharmacological properties. These lead compounds can then be further optimized to improve their potency, selectivity, and pharmacokinetic profiles.

Exploration in Specific Therapeutic Areas

Antidiabetic Agent Development

Derivatives of piperidine have shown potential in the development of new treatments for diabetes. For example, certain piperidine derivatives have been investigated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. mdpi.com One such derivative demonstrated a significant inhibitory activity of 97.30% against α-amylase in vitro, surpassing the 61.66% inhibition shown by the standard drug, acarbose. mdpi.com

Another approach involves the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. One study focused on novel di-morpholine 1,3,5-triazine (B166579) derivatives, with one compound in particular showing potent and selective inhibition of DPP-4. nih.gov This compound also demonstrated a dose-dependent improvement in glucose tolerance in animal models. nih.gov Furthermore, piperine, an alkaloid containing a piperidine moiety, has been shown to lower blood glucose levels in diabetic mice, especially when combined with metformin. mdpi.com

Potential in Neurodegenerative Disease Research

The piperidine scaffold is being explored for its potential in developing treatments for neurodegenerative diseases. mdpi.com Piperine, which contains a piperidine ring, has demonstrated neuroprotective effects through various mechanisms, including reducing inflammation, enhancing antioxidant responses, and modulating autophagy. mdpi.com It has shown promise in animal models of Alzheimer's disease by mitigating symptoms through its antioxidant and anti-acetylcholinesterase activities. mdpi.com

Curcumin (B1669340), a natural compound, and its derivatives are also being investigated for their neuroprotective properties. mdpi.com While curcumin itself has a 1,3-dicarbonyl moiety, its structural modification to include heterocyclic rings like pyrazole, which can be seen as a bioisostere of the dione (B5365651) functionality, has led to potent inhibitors of enzymes implicated in Alzheimer's disease. mdpi.com

Applications in Neuropathic Pain Research

Piperidine derivatives are being actively investigated as potential treatments for neuropathic pain, a complex condition that is often difficult to manage. mdpi.com Research has focused on developing dual-acting ligands that target multiple receptors involved in pain pathways, such as histamine (B1213489) H3 and sigma-1 receptors. nih.gov In one study, a series of piperidine-based compounds were synthesized and evaluated for their analgesic activity in models of nociceptive and neuropathic pain. nih.gov Several lead structures demonstrated significant analgesic effects. nih.gov

Another area of research involves the inhibition of T-type calcium channels, which are implicated in neuropathic pain. researchgate.net A series of 1,4-disubstituted piperidines were synthesized and shown to have analgesic effects in a rat model of spared nerve injury. researchgate.net Piperine has also been shown to relieve neuropathic pain in animal models, likely by reducing inflammatory and oxidative stress markers. nih.gov

Anti-Alzheimer's Disease Research

The development of agents to combat Alzheimer's disease is a major focus of medicinal chemistry, and piperidine-based compounds have emerged as promising candidates. A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Several FDA-approved drugs for Alzheimer's, such as donepezil, contain a piperidine ring. nih.gov

Researchers have synthesized novel series of benzamide (B126) derivatives containing a piperidine core and evaluated their anti-AChE activity. nih.gov Some of these compounds have shown potent inhibitory effects. Molecular docking studies have helped to understand how these molecules interact with the active site of the AChE enzyme. nih.gov Additionally, amiridine-piperazine hybrids have been developed as multifunctional agents for Alzheimer's, targeting both acetylcholinesterase and butyrylcholinesterase. nih.gov

Anti-schizophrenia Agent Analogs

The development of antipsychotic drugs has historically involved the modification of core scaffolds to improve efficacy, selectivity, and side-effect profiles. For instance, many successful antipsychotics incorporate a piperidine or a related heterocyclic moiety. These structures often interact with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of schizophrenia.

While direct evidence is lacking for this compound, the general principles of medicinal chemistry suggest that this scaffold could potentially be decorated with various pharmacophoric groups known to interact with antipsychotic targets. The dione functionality offers sites for chemical modification, and the N-methyl group could be varied to modulate properties such as blood-brain barrier penetration and metabolic stability. However, without specific research, any potential application in schizophrenia remains speculative.

Drug Repurposing and Analog Design Strategies

Drug repurposing and analog design are critical strategies in medicinal chemistry to identify new therapeutic uses for existing compounds and to optimize lead structures. arizona.edu These approaches can significantly reduce the time and cost associated with drug development.

Drug Repurposing:

Drug repurposing involves finding new indications for approved or investigational drugs. For a compound like this compound, a starting point for repurposing would be to screen it against a broad range of biological targets, including those implicated in various diseases. Given the prevalence of the piperidine scaffold in CNS-active drugs, initial screening efforts could focus on neurological and psychiatric disorders. ijnrd.org

Analog Design Strategies:

Analog design involves the systematic modification of a lead compound to improve its pharmacological profile. Key strategies applicable to the this compound scaffold include:

Scaffold Hopping: This strategy involves replacing the core piperidine-3,5-dione (B3057132) scaffold with a structurally different but functionally equivalent moiety to explore new chemical space and potentially improve properties.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs with systematic variations, researchers can determine which parts of the molecule are essential for biological activity. For this compound, this could involve modifying the N-methyl group or introducing substituents at the C2, C4, and C6 positions of the piperidine ring.

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, the ketone groups in the dione ring could be replaced with other electron-withdrawing groups.

The following table presents examples of piperidine derivatives that have been investigated for various therapeutic applications, illustrating the versatility of the piperidine scaffold in drug design. It is important to note that these are not direct analogs of this compound but serve to highlight the broad potential of this chemical class.

Compound NameTherapeutic AreaResearch Findings
Donepezil Alzheimer's DiseaseA piperidine derivative that acts as a centrally acting reversible acetylcholinesterase inhibitor. ijnrd.org
Methylphenidate ADHDA piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor.
Haloperidol SchizophreniaA butyrophenone (B1668137) and piperidine derivative that is a potent dopamine D2 receptor antagonist.
Fentanyl AnalgesicA potent synthetic opioid agonist with a piperidine core structure.

These examples underscore the diverse pharmacological activities that can be achieved by modifying the piperidine scaffold, suggesting that with further research, derivatives of this compound could potentially be developed for a range of therapeutic applications.

Future Research Directions and Perspectives

Advancements in Synthetic Methodologies and Scalability

The future synthesis of 1-methylpiperidine-3,5-dione and its derivatives will likely prioritize efficiency, stereoselectivity, and scalability to meet the demands of extensive biological screening and potential commercial production. Current synthetic strategies for piperidine-containing compounds often involve multi-step processes. nih.gov Future research is expected to focus on the development of novel, more streamlined synthetic routes.

Key areas of advancement include:

Catalytic Systems: There is a growing emphasis on using advanced catalytic systems, including organocatalysis and metal catalysis (e.g., using iridium, palladium, rhodium, or gold), to construct the piperidine (B6355638) ring with high precision. nih.gov These methods can offer faster reaction times and lower costs. nih.gov For instance, hydrogen borrowing cascades and intramolecular cyclizations represent modern approaches that can create substituted piperidines stereoselectively. nih.gov

One-Pot Reactions: Combining multiple reaction steps into a single, one-pot process is a significant goal. nih.gov Approaches that merge hydrogenation and functionalization are being developed to make synthesis more time- and cost-effective. nih.gov

Scalable Routes: For any promising therapeutic candidate, the ability to produce it on a large scale is crucial. Research into scalable routes for 3,5-disubstituted piperidine derivatives is ongoing and will be essential for the clinical translation of compounds based on the this compound core. researchgate.net This includes photochemical methods that have proven scalable for producing key intermediates. nih.gov

Deeper Mechanistic Understanding of Biological Interactions

While derivatives of similar heterocyclic structures have shown promise, a deeper understanding of how this compound-based compounds interact with biological systems at a molecular level is a critical future objective. This involves moving beyond initial activity screening to detailed mechanistic studies.

Future research will likely concentrate on:

Target Deconvolution: Identifying the specific proteins, enzymes, or receptors that derivatives of this compound bind to. For example, related piperazine-dione compounds have been investigated for their ability to modulate the IL-6/Nrf2 pathway to combat oxidative stress. nih.gov Similar detailed pathway analysis will be necessary for this scaffold.

Binding Mode Analysis: Characterizing the precise interactions between the compound and its biological target. Functional assays, such as those used to confirm the sigma-1 receptor antagonism of certain piperidine derivatives, will be essential to confirm the mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure to understand how different chemical groups affect biological activity. This knowledge is fundamental for optimizing potency and selectivity.

Integration of Advanced Computational Approaches in Rational Drug Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery, and their application to the this compound scaffold is a promising avenue for future research. researchgate.net These methods can significantly accelerate the discovery and optimization of new drug candidates.

Key computational strategies will include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. This has been successfully applied to related structures like cyclohexane-1,3-dione derivatives to identify optimal scaffolds for drug design. nih.gov

Molecular Docking and Dynamics Simulations: Using computer simulations to predict how a molecule fits into the binding site of a target protein and how it behaves over time. nih.govnih.gov This approach can help prioritize which derivatives to synthesize and test, saving time and resources. nih.govnih.gov Such studies have been crucial in understanding the binding modes of piperidine-based ligands to sigma receptors. nih.gov

In Silico ADME-Tox Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new derivatives. nih.govmdpi.com This allows researchers to identify and filter out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process.

Exploration of Novel Therapeutic Applications and Target Identification

The versatility of the piperidine scaffold suggests that this compound derivatives could have a wide range of therapeutic applications. nih.gov A key future direction will be to explore this potential by screening these compounds against a broad array of biological targets and disease models.

Potential new therapeutic areas to be explored include:

Oncology: Related heterocyclic compounds have shown potential as anticancer agents by inhibiting critical targets like the c-Met tyrosine kinase, EGFR, and BRAF. nih.govnih.gov Future work could investigate if this compound derivatives can be developed as inhibitors of these or other cancer-related targets.

Neurodegenerative Diseases: Given that some piperazine-dione derivatives exhibit antioxidant properties, exploring the potential of this compound compounds in diseases linked to oxidative stress, such as Alzheimer's and Parkinson's, is a logical next step. nih.gov

Pain Management: Piperidine and piperazine (B1678402) scaffolds have been successfully used to develop selective sigma-1 receptor antagonists for the treatment of neuropathic pain and allodynia. nih.gov This presents a clear opportunity for identifying new analgesic candidates based on the this compound core.

Infectious Diseases: Heterocyclic compounds, including those with piperidine rings, are continuously being explored for their activity against various pathogens. Screening libraries of this compound derivatives could lead to the discovery of new antibacterial or antifungal agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.